molecular formula C25H18N2O2 B10880627 2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B10880627
M. Wt: 378.4 g/mol
InChI Key: ROUXGGFPPLFWRL-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler quinazolinone structures.

Scientific Research Applications

2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-(2-naphthyl)-4(3H)-quinazolinone: Similar structure but lacks the methoxy group.

    2-(4-Chlorophenyl)-3-(2-naphthyl)-4(3H)-quinazolinone: Contains a chlorine atom instead of a methoxy group.

    2-(4-Methylphenyl)-3-(2-naphthyl)-4(3H)-quinazolinone: Has a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(4-METHOXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE imparts unique chemical properties, such as increased electron-donating ability and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C25H18N2O2/c1-29-21-14-11-18(12-15-21)24-26-23-9-5-4-8-22(23)25(28)27(24)20-13-10-17-6-2-3-7-19(17)16-20/h2-16H,1H3

InChI Key

ROUXGGFPPLFWRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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